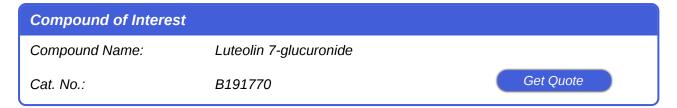


A Technical Guide to Luteolin 7-glucuronide for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Luteolin 7-glucuronide**, a significant flavonoid metabolite. This document outlines commercial sources for acquiring a reference standard, presents key experimental protocols for its analysis and biological investigation, and illustrates relevant workflows and signaling pathways.

Commercial Suppliers of Luteolin 7-glucuronide Standard

The procurement of a high-purity reference standard is a critical first step in any research involving **Luteolin 7-glucuronide**. The following table summarizes the offerings from several commercial suppliers to aid in the selection of a suitable standard for your experimental needs.



Supplier	Product Name	CAS Number	Purity	Unit Sizes Available	Price (USD)	Notes
PhytoLab	Luteolin 7- glucuronid e phyproof® Reference Substance	29741-10- 4	Certified absolute purity	10 mg	Starting from €270	Primary reference standard.
Sigma- Aldrich	Luteolin-7- O-b- D - glucuronid e primary reference standard	29741-10- 4	≥90.0% (HPLC)	10 mg	~\$578	Sold as a primary reference standard.
MedchemE xpress	Luteolin 7- O- glucuronid e	29741-10- 4	>98%	10 mM * 1 mL in DMSO, custom	\$96 (for 10mM solution)	Also offer pre-dissolved solutions.
ChemFace s	Luteolin-7- O- glucuronid e	29741-10- 4	High-purity	5mg, 10mg, 20mg, custom	Inquire	Offers packaging according to customer requiremen ts.
Cayman Chemical	Luteolin 7- O- Glucuronid e	29741-10- 4	≥98%	Not specified	Inquire	Provides technical information on solubility.
AbMole	Luteolin 7- O-	29741-10- 4	>99%	Not specified	Inquire	Certificate of Analysis available.



	glucuronid e					
	Luteolin-7-					Accompani
Simson Pharma	O-	29741-10-	High	Not	Inquire	ed by a
	Glucuronid	4	quality	specified		Certificate
	е					of Analysis.

Experimental Protocols Quality Control and Purity Assessment by HighPerformance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for verifying the purity of a **Luteolin 7-glucuronide** standard.

- a. Materials and Reagents:
- Luteolin 7-glucuronide reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or Phosphoric acid
- Methanol (for sample preparation)
- 0.22 μm syringe filters
- b. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- c. Chromatographic Conditions:







• Mobile Phase A: Water with 0.1% formic acid or 0.4% phosphoric acid

• Mobile Phase B: Acetonitrile

Gradient Elution:

0-5 min: 15% B

5-20 min: 15-25% B

20-30 min: 25-100% B

o 30-35 min: 100% B

• Flow Rate: 0.7 - 1.0 mL/min

Column Temperature: 30-40°C

Detection Wavelength: 348 nm

• Injection Volume: 10-20 μL

d. Sample Preparation:

- Accurately weigh a small amount of the Luteolin 7-glucuronide standard.
- Dissolve in methanol to a final concentration of approximately 0.5-1 mg/mL.
- Filter the solution through a 0.22 μm syringe filter into an HPLC vial.
- e. Analysis:
- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the prepared sample.
- Record the chromatogram and integrate the peak area of Luteolin 7-glucuronide.



• Purity is calculated as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general procedure for the confirmation of the identity of **Luteolin 7-glucuronide**.

- a. Materials and Reagents:
- Luteolin 7-glucuronide reference standard
- LC-MS grade acetonitrile
- · LC-MS grade water
- LC-MS grade formic acid
- Methanol (for sample preparation)
- b. Instrumentation:
- Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap) with an electrospray ionization (ESI) source.
- Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size)
- c. Chromatographic and Mass Spectrometric Conditions:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient to ensure separation from any impurities.
- Flow Rate: 0.2 0.4 mL/min
- Ionization Mode: Negative Electrospray Ionization (ESI-)



- Mass Range: m/z 100-1000
- Collision Energy (for MS/MS): Ramped or set at appropriate values to induce fragmentation.
- d. Sample Preparation:
- Prepare a dilute solution of Luteolin 7-glucuronide (e.g., 1-10 μg/mL) in methanol or a
 mixture of water and methanol.
- e. Analysis:
- Inject the sample into the LC-MS system.
- Acquire full scan mass spectra to identify the deprotonated molecule [M-H]⁻ of Luteolin 7-glucuronide (expected m/z ≈ 461.09).
- Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern.
 Key fragments may correspond to the luteolin aglycone (m/z ≈ 285) and fragments of the glucuronic acid moiety.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common in vitro assay to evaluate the anti-inflammatory potential of **Luteolin 7-glucuronide**.

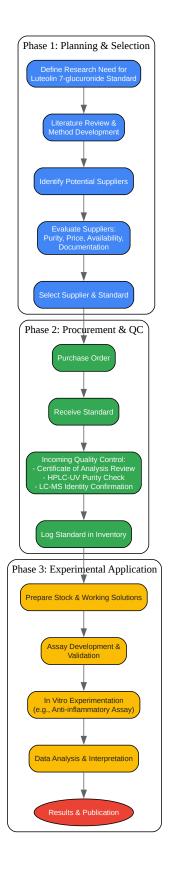
- a. Materials and Reagents:
- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Luteolin 7-glucuronide standard (dissolved in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (for NO measurement)



- Cell counting solution (e.g., Trypan Blue)
- b. Experimental Procedure:
- Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of Luteolin 7-glucuronide (e.g., 1, 5, 10, 25, 50 μM) for 1-2 hours. Include a vehicle control (DMSO).
 - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
- Nitrite Measurement:
 - After incubation, collect 50 μL of the cell culture supernatant from each well.
 - Add 50 μL of Griess Reagent to each supernatant sample.
 - Incubate for 10-15 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
 - Determine the percentage inhibition of NO production by Luteolin 7-glucuronide at each concentration compared to the LPS-stimulated control.
- Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO is not due to cytotoxicity.



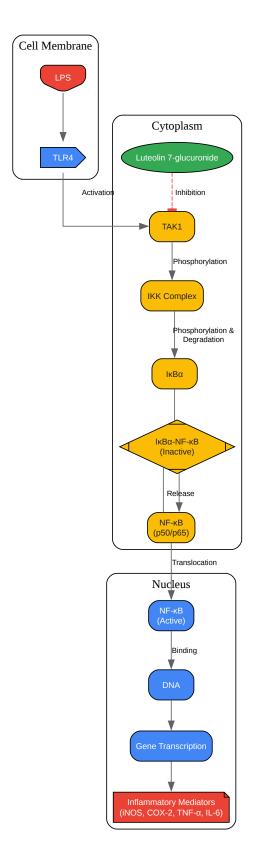
Visualizations



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Caption: Workflow for Procurement and Use of a Chemical Standard.



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Caption: Simplified NF-kB Signaling Pathway and the Inhibitory Role of **Luteolin 7-glucuronide**.

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